Decyl glucoside

Vue d'ensemble

Description

Decyl glucoside is a mild, non-ionic surfactant widely used in cosmetic formulations, including baby shampoos and products for individuals with sensitive skin. It is derived from natural sources, making it biodegradable and environmentally friendly. This compound is known for its gentle cleansing properties and is often used in natural personal care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decyl glucoside is synthesized through the reaction of glucose obtained from corn starch with the fatty alcohol decanol, which is derived from coconut . The reaction typically involves the use of an acid catalyst to facilitate the glycosidation process. The reaction conditions include maintaining a temperature range of 100-120°C and a pressure of 1-2 atmospheres to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves a multi-step process. Initially, glucose is extracted from corn starch through enzymatic hydrolysis. The glucose is then reacted with decanol in the presence of an acid catalyst. The reaction mixture is subjected to purification processes, including filtration and distillation, to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Decyl glucoside primarily undergoes hydrolysis and oxidation reactions. In hydrolysis, the compound breaks down into glucose and decanol under acidic or basic conditions. Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Glucose and decanol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

Cosmetic and Personal Care Applications

Decyl glucoside is widely utilized in various cosmetic formulations due to its gentle cleansing properties. It is commonly found in:

- Shampoos : Acts as a foaming agent while being mild on the scalp.

- Body washes : Provides effective cleansing without stripping natural oils.

- Facial cleansers : Suitable for sensitive skin types.

- Baby products : Preferred for its safety and mildness.

The compound's effectiveness as a surfactant is attributed to its ability to lower surface tension, facilitating the removal of dirt and oils from the skin and hair. Its biodegradable nature aligns with the increasing consumer demand for eco-friendly products .

Skin Care Formulations

This compound has been evaluated for its safety and efficacy in skin care products. Research indicates that it does not cause significant irritation or sensitization when used at concentrations typically found in cosmetics (0.5% to 10%) .

Case Studies on Allergic Reactions

A study involving patch testing of 897 patients revealed that approximately 5% exhibited positive reactions to this compound. Notably, 65% of patients allergic to alkyl glucosides reacted positively to both decyl and lauryl glucosides, indicating potential cross-reactivity . This highlights the importance of careful formulation and labeling practices in cosmetic products containing these ingredients.

Drug Delivery Systems

This compound has shown promise in enhancing drug absorption through mucosal membranes. Specific studies have demonstrated that it can improve the buccal absorption of drugs such as insulin when used at a concentration of 5% . This property could be beneficial in developing more effective drug delivery systems, particularly for poorly absorbed medications.

Stabilization of Nanosuspensions

In addition to enhancing absorption, this compound has been investigated as a stabilizer in nanosuspensions for dermal drug delivery. It has been effectively used to stabilize formulations containing active compounds like resveratrol, improving their bioavailability when applied topically .

Safety Profile and Toxicological Studies

The safety assessment of this compound has been extensively studied. The Cosmetic Ingredient Review Expert Panel concluded that this compound is safe for use in cosmetics at concentrations up to 50% .

Irritation Potential

Research indicates that this compound does not significantly irritate human skin or eyes at typical usage concentrations. In clinical testing, formulations containing up to 1.8% active ingredient were found to be non-irritating and non-sensitizing .

Toxicokinetics

Studies on the absorption, distribution, metabolism, and excretion of this compound suggest minimal systemic toxicity when applied dermally or ingested in small amounts. Most studies report no adverse effects at doses commonly used in cosmetic formulations .

Summary Table of Applications

| Application Area | Description | Concentration Range |

|---|---|---|

| Personal Care Products | Used as a gentle surfactant in shampoos, body washes, and facial cleansers | 0.5% - 10% |

| Drug Delivery Systems | Enhances mucosal absorption; stabilizes nanosuspensions | 5% |

| Safety Profile | Non-irritating and non-sensitizing at typical concentrations | Up to 50% |

Mécanisme D'action

Decyl glucoside exerts its effects by reducing the surface tension between water and oils, allowing them to mix and form stable emulsions. This surfactant action is achieved through the interaction of its hydrophilic glucose head and hydrophobic decyl tail with water and oil molecules, respectively. The compound’s mild nature ensures it does not disrupt the skin’s natural barrier, making it suitable for sensitive skin .

Comparaison Avec Des Composés Similaires

- Coco glucoside

- Lauryl glucoside

- Sucrose cocoate

- Caprylyl/Capryl glucoside

Comparison: Decyl glucoside is unique among these compounds due to its balance of mildness and effective cleansing properties. While coco glucoside and lauryl glucoside are also mild surfactants, this compound is particularly favored for sensitive skin formulations. Sucrose cocoate and caprylyl/capryl glucoside offer similar benefits but may differ in their foaming and emulsifying capabilities .

This compound stands out for its excellent dermatological compatibility and biodegradability, making it a preferred choice in natural and eco-friendly personal care products .

Activité Biologique

Decyl glucoside is a non-ionic surfactant derived from natural sources, primarily glucose and fatty alcohols. It is widely used in cosmetic and personal care formulations due to its mildness and biodegradable properties. This article delves into the biological activity of this compound, focusing on its effects on skin irritation, allergenic potential, and absorption characteristics.

Skin Irritation Potential

Research indicates that this compound exhibits low skin irritation potential compared to other surfactants. A study involving patch testing with 897 patients revealed that 5% of participants had positive reactions to this compound, indicating a moderate incidence of allergic contact dermatitis. Among those allergic to alkyl glucosides, 65% reacted positively to both decyl and lauryl glucosides, suggesting cross-reactivity .

Table 1: Patch Test Results for this compound

| Reaction Type | Percentage of Patients |

|---|---|

| Positive Reaction | 5% |

| Co-Reaction with Lauryl Glucoside | 65% |

| Definite/Probable Relevance | 41% |

| Possible Relevance | 55% |

Absorption Characteristics

This compound has been shown to enhance the absorption of certain compounds through mucosal membranes. For instance, a study indicated that a 5% solution of this compound significantly improved the buccal absorption of insulin, whereas lauryl glucoside did not exhibit a similar effect . This characteristic makes it a valuable ingredient in formulations aimed at improving drug delivery.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various formulations:

- Stability and Irritability : A study assessed the stability of formulations containing different concentrations of this compound. The results indicated that a concentration of 3% was optimal for maintaining physical stability without significant irritation .

- Transmucosal Absorption : In transmucosal absorption studies, this compound was found to facilitate insulin absorption through nasal and buccal routes, highlighting its potential in therapeutic applications .

- Safety Assessments : Safety evaluations have demonstrated that this compound is generally non-irritating and does not pose significant systemic toxicity risks. The no-observed-adverse-effect level (NOAEL) for systemic toxicity was established at 1 g/kg body weight .

Table 2: Summary of Safety Assessments

| Parameter | Result |

|---|---|

| NOAEL (Systemic Toxicity) | 1 g/kg bw |

| Skin Irritation | Low |

| Allergenic Potential | Moderate (5% positive reactions) |

Propriétés

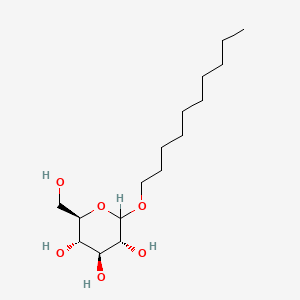

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.